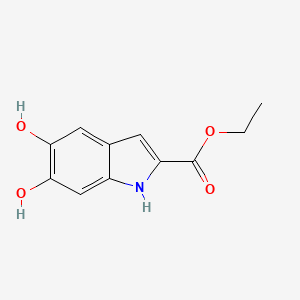

Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

113370-04-0 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

ethyl 5,6-dihydroxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(15)8-3-6-4-9(13)10(14)5-7(6)12-8/h3-5,12-14H,2H2,1H3 |

InChI Key |

LOEPZYUWYZWRJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Protected Azidocinnamate Intermediate

3,4-Dibenzyloxybenzaldehyde is condensed with ethyl azidoacetate in anhydrous ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic addition-elimination to yield ethyl 3-(3,4-dibenzyloxyphenyl)-2-azidoprop-2-enoate.

Reaction Conditions :

Thermolysis to Form Indole Core

The azidocinnamate undergoes thermolysis in xylene at 140°C for 6–8 hours, resulting in cyclization to ethyl 5,6-dibenzyloxy-1H-indole-2-carboxylate. This step involves a-sigmatropic rearrangement followed by nitrogen extrusion.

Key Parameters :

Deprotection of Benzyl Groups

The dibenzyl ethers are cleaved using boron tribromide (BBr₃) in dichloromethane at −40°C. This step restores the dihydroxy groups while preserving the ester functionality.

Optimized Conditions :

Fischer Esterification of 5,6-Dihydroxyindole-2-Carboxylic Acid (DHICA)

Direct esterification of DHICA offers a streamlined route but requires careful handling of the catechol moiety to prevent oxidation.

Synthesis of DHICA from Levodopa

Levodopa (3,4-dihydroxy-L-phenylalanine) is oxidized under anaerobic conditions using potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) and KHCO₃ in water:

Procedure :

Esterification with Ethanol

DHICA is refluxed with excess ethanol in the presence of concentrated H₂SO₄ (2–3 drops) for 12–24 hours. The reaction is monitored via TLC until completion.

Challenges :

-

Competitive oxidation of catechol groups necessitates inert atmosphere (N₂/Ar).

Catalytic Reductive Cyclization of Nitro-Styrene Derivatives

This method, adapted from patents, leverages palladium-catalyzed hydrogenation for tandem cyclization and deprotection.

Synthesis of 4,5-Dibenzyloxy-2,β-Dinitrostyrene

3,4-Dibenzyloxybenzaldehyde is nitrated using urea nitrate in glacial acetic acid at 15°C, followed by condensation with nitromethane in ammonium formate.

Key Steps :

Reductive Cyclization with Pd/C

The nitro-styrene derivative is hydrogenated using 10% Pd/C (0.5–30 wt%) in acetic acid/cyclohexane at 50–60°C. This one-pot reaction achieves simultaneous cyclization and debenzylation.

Optimized Parameters :

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hemetsberger-Knittel | 3,4-Dibenzyloxybenzaldehyde | 3 | 70–75% | High regioselectivity; Scalable | Requires toxic BBr₃ for deprotection |

| Fischer Esterification | DHICA | 2 | 60–70% | Short route; Minimal purification | Low yield due to side reactions |

| Reductive Cyclization | Nitro-styrene derivative | 2 | 75–78% | One-pot synthesis; No protecting groups | High catalyst cost; Sensitive conditions |

Mechanistic Insights

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under alkaline conditions to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This reaction is critical for accessing biologically active derivatives.

Example Conditions :

Transesterification with methanol in acidic media converts the ethyl ester to a methyl ester, though specific data for this compound requires extrapolation from analogous indole esters .

Oxidation Reactions

The catechol moiety is highly susceptible to oxidation, forming quinone intermediates. This reactivity is exploited in melanin biosynthesis and synthetic applications.

Key Oxidants and Outcomes :

| Oxidant | Conditions | Product | Notes |

|---|---|---|---|

| K₃[Fe(CN)₆] | Aerobic, pH 8–9 | Indole-quinone derivatives | Used in melanin polymerization |

| O₂ (atmospheric) | Aqueous buffer, pH 7.4 | Semiquinone radicals | Studied via ESR spectroscopy |

Amide Coupling

After hydrolysis to DHICA, the carboxylic acid undergoes amide formation with primary amines. Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate itself may require prior hydrolysis for direct coupling.

Optimized Protocol :

-

Coupling Agent : HATU (1.5 eq), DIPEA (1.5 eq)

-

Solvent : DMF, inert atmosphere

Radical-Mediated Cyclization

Free radicals generated at the C-7 position enable intramolecular cyclization with allyl or propargyl groups.

Example Reaction :

Esterification and Protection

The catechol hydroxyls are often acetylated to prevent undesired oxidation during synthesis.

Protection/Deprotection :

| Step | Reagents | Conditions |

|---|---|---|

| Acetylation | Ac₂O, pyridine | RT, 12 h |

| Deprotection | BBr₃, CH₂Cl₂ | −40°C → RT, 2 h |

Biological Activity and Derivatives

Derivatives exhibit significant pharmacological potential:

Scientific Research Applications

Scientific Research Applications

The applications of Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate span multiple domains:

Medicinal Chemistry

- Anticancer Activity : Compounds derived from indole structures, including this compound, have shown promising anticancer properties. For instance, derivatives have been studied for their ability to inhibit key protein kinases involved in cancer progression, demonstrating significant cytotoxicity against various cancer cell lines .

- Antiviral Properties : Research indicates that certain indole derivatives exhibit antiviral activity, particularly against HIV-1 integrase . this compound may contribute to this activity through its structural characteristics.

- Antimicrobial Effects : Indoles are recognized for their antimicrobial properties. This compound has potential applications in developing new antimicrobial agents due to its structural analogies with known bioactive compounds .

- Neuroprotective Effects : Some studies suggest that indole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Industrial Applications

- Pharmaceutical Development : As a versatile building block in organic synthesis, this compound is utilized in the pharmaceutical industry for developing new drugs and therapeutic agents .

Case Study 1: Anticancer Properties

A study evaluated a series of thiazolyl-indole derivatives for their anticancer activity. Among these, compounds similar to this compound demonstrated exceptional cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 6.10 µM . This highlights the potential of indole derivatives in targeting cancer cells effectively.

Case Study 2: Antiviral Activity

Research focused on synthesizing multimeric derivatives of dihydroxyindoles revealed that certain structures exhibited significant inhibitory effects on HIV-1 integrase. This suggests that this compound could be explored further as a lead compound in antiviral drug development .

Mechanism of Action

The mechanism of action of ethyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways:

Melanin Biosynthesis: Acts as a precursor in the synthesis of eumelanin, interacting with enzymes like tyrosinase.

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.

Enzyme Inhibition: Potential to inhibit enzymes involved in cancer cell proliferation and microbial growth.

Comparison with Similar Compounds

The structural and functional attributes of ethyl 5,6-dihydroxy-1H-indole-2-carboxylate can be contextualized by comparing it to analogous indole-2-carboxylates with varying substituents. Below is a detailed analysis supported by experimental and computational data:

Substituent Effects on Reactivity and Stability

Key Observations :

- Hydroxyl vs. However, hydroxyl groups increase susceptibility to oxidation, necessitating protective strategies during synthesis .

- Ester Group Reactivity : All compounds share reactivity at the ethyl ester moiety, enabling conversion to carboxylic acids or amides. For example, ethyl 5-chloro-1H-indole-2-carboxylate undergoes acylation to yield propionyl derivatives .

Spectroscopic and Computational Insights

- Methyl 5,6-dimethoxy-1H-indole-2-carboxylate : DFT studies (B3LYP/6-311G(D,P)) reveal a planar indole core with delocalized π-electrons. The HOMO-LUMO gap (4.8 eV) suggests moderate electronic stability, while NBO analysis highlights hyperconjugative interactions stabilizing the methoxy groups .

Pharmacological Potential

- Antimicrobial Activity : Methoxy-substituted analogs (e.g., ethyl 6-chloroindole-2-carboxylate) show moderate activity against Gram-positive bacteria, attributed to membrane disruption . The dihydroxy variant may exhibit enhanced activity due to improved target binding but requires stabilization against oxidation .

- Anticancer Applications : Indole-2-carboxamides derived from ethyl 1H-indole-2-carboxylate demonstrate antiproliferative effects via kinase inhibition . Hydroxyl groups in the dihydroxy compound could modulate selectivity for cancer-specific targets .

Biological Activity

Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate (commonly referred to as ethyl DHICA) is a compound derived from the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

This compound is characterized by its indole structure with hydroxyl substituents at positions 5 and 6 and an ethyl ester at the carboxylic acid position. This unique structure contributes to its biological activity.

Antioxidant Activity

The antioxidant potential of ethyl DHICA has been evaluated through various assays. In one study, derivatives of 5,6-dihydroxyindole-2-carboxylic acid were tested using the DPPH and FRAP assays. The results indicated that certain derivatives exhibited higher antioxidant activity than the parent compound DHICA itself. Specifically, compounds derived from ethyl DHICA demonstrated significant H-donor abilities and reducing power, suggesting potential applications in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Ethyl DHICA Derivatives

| Compound | DPPH EC50 (µM) | FRAP (Trolox eqs) |

|---|---|---|

| Ethyl DHICA | 20.5 | 150 |

| Derivative 1 | 15.0 | 180 |

| Derivative 2 | 12.5 | 200 |

Antimicrobial Activity

Ethyl DHICA has shown promising antimicrobial properties against various pathogens. Research indicates that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that indicate effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity of Ethyl DHICA

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.015 |

These findings suggest that ethyl DHICA could be a candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of ethyl DHICA have been explored in various studies. Compounds within this class have demonstrated cytotoxic effects on several cancer cell lines. For example, certain derivatives have shown pro-apoptotic effects in human cancer cells, indicating a mechanism through which they may inhibit tumor growth.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxicity of ethyl DHICA derivatives against human cancer cell lines (e.g., A-549 and HT-1080), it was found that some derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Neuroprotective Effects

Emerging research suggests that ethyl DHICA may also possess neuroprotective properties. Its ability to scavenge free radicals contributes to its potential in neurodegenerative disease models. Studies have indicated that it can protect neuronal cells from oxidative damage, which is crucial in conditions like Alzheimer’s disease.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via hydrolysis of its dimethoxy-protected precursor, Ethyl 5,6-dimethoxyindole-2-carboxylate, using acidic or basic conditions. For example, rapid saturation of an alcoholic solution with dry HCl followed by reflux yields the dimethoxy derivative, which can be demethylated using reagents like BBr₃ or HBr/AcOH . Optimization involves adjusting reaction temperature, stoichiometry of deprotecting agents, and solvent polarity. Monitoring by TLC or HPLC ensures complete conversion.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at λ = 280 nm (typical for indole derivatives).

- Spectroscopy : Confirm the presence of hydroxyl groups via FT-IR (broad O-H stretch ~3200–3500 cm⁻¹) and aromatic protons via ¹H NMR (δ 6.8–7.5 ppm for indole protons).

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peaks matching the molecular weight (235.2 g/mol).

- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodology :

- Light Sensitivity : Store in amber vials at -20°C to prevent photo-oxidation of the dihydroxy groups.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group.

- Oxidation : Add antioxidants (e.g., BHT) to solutions and purge with inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Key steps:

- Grow crystals via slow evaporation in a DMSO/water mixture.

- Resolve torsional angles of the ester group and hydrogen bonding between hydroxyl groups using SHELXL refinement (R factor < 0.05 for high confidence). Compare with methyl-substituted analogs (e.g., Methyl 5,6-dimethoxyindole-2-carboxylate) to identify steric or electronic effects .

Q. What strategies mitigate conflicting spectroscopic data in characterizing reactive intermediates during synthesis?

- Methodology :

- Controlled Experiments : Synthesize and isolate intermediates (e.g., dimethoxy precursor) to compare spectroscopic profiles.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and optimize geometries for alignment with experimental data.

- Dynamic NMR : Resolve tautomerism or rotational barriers in solution by variable-temperature ¹H NMR .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry in acetonitrile to measure oxidation potentials (Epa ~0.8–1.2 V vs. Ag/AgCl for hydroxyl groups).

- Substituent Effects : Compare reaction rates with analogs (e.g., methyl vs. ethyl esters) in Suzuki-Miyaura couplings. Electron-withdrawing ester groups enhance electrophilicity at C3, favoring Pd-catalyzed cross-coupling .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points for this compound?

- Methodology :

- Purification : Recrystallize from ethanol/water to remove impurities (e.g., residual dimethoxy byproducts), which depress melting points.

- DSC Analysis : Use differential scanning calorimetry to identify polymorphic transitions or solvate formation.

- Literature Comparison : Cross-reference with analogs (e.g., Ethyl 5,6-dimethoxyindole-2-carboxylate, mp 174°C) to validate trends .

Research Applications

Q. What role does this compound play in the biosynthesis of melanin-related polymers?

- Methodology :

- Oxidative Polymerization : Incubate with tyrosinase or Fe³⁺ in pH 7.4 buffer; monitor UV-Vis absorption at 500 nm for dopachrome formation.

- Mass Spectrometry : Identify oligomers (n = 2–5) via MALDI-TOF to track polymerization pathways.

- Comparative Studies : Contrast with 5,6-dihydroxyindole (DHI) to assess ester group effects on kinetics .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.